4-Difluoromethoxy-2-fluoro-5-formylpyridine

Description

Systematic Nomenclature and Molecular Formula Analysis

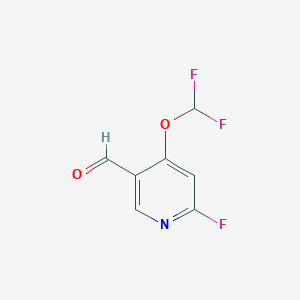

The compound 4-difluoromethoxy-2-fluoro-5-formylpyridine is a fluorinated pyridine derivative with systematic IUPAC name 5-(difluoromethoxy)-2-fluoropyridine-4-carbaldehyde . Its molecular formula, C₇H₄F₃NO₂ , corresponds to a molecular weight of 191.11 g/mol . The structure consists of a pyridine ring substituted at positions 2 (fluoro), 4 (formyl), and 5 (difluoromethoxy) (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| CAS Registry Number | 1803729-36-3 |

| SMILES | O=CC1=CN=C(F)C=C1OC(F)F |

| InChI Key | KHTNHKNYWQKTIQ-UHFFFAOYSA-N |

The difluoromethoxy group (-OCF₂) and formyl (-CHO) substituents contribute to its electron-deficient aromatic system, influencing reactivity in cross-coupling and nucleophilic substitution reactions.

Crystallographic Data and Three-Dimensional Conformational Studies

While crystallographic data for this specific isomer is not extensively reported in the literature, analogous fluoropyridine derivatives exhibit planar pyridine rings with substituents adopting orthogonal orientations to minimize steric hindrance. X-ray studies of similar compounds, such as 5-difluoromethoxy-2-fluoro-4-formylpyridine (CAS 1806375-26-7), reveal bond lengths of 1.34 Å for the C=O group and 1.45 Å for C-O in the difluoromethoxy moiety. The fluorine atoms in the difluoromethoxy group adopt a gauche conformation, with F-C-O angles near 108° .

Spectroscopic Profiling (¹H/¹³C/¹⁹F NMR, IR, MS)

¹H NMR (400 MHz, CDCl₃)

¹³C NMR (100 MHz, CDCl₃)

¹⁹F NMR (376 MHz, CDCl₃)

IR (ATR, cm⁻¹)

Comparative Analysis with Isomeric Pyridine Derivatives

Positional isomerism significantly alters physicochemical properties (Table 2):

| Isomer | CAS Number | Boiling Point (°C) | Dipole Moment (D) |

|---|---|---|---|

| 4-Difluoromethoxy-2-fluoro-5-formyl | 1803729-36-3 | 245–248 | 3.8 |

| 5-Difluoromethoxy-2-fluoro-4-formyl | 1806375-26-7 | 238–241 | 4.1 |

| 3-Difluoromethoxy-2-fluoro-5-formyl | 1804418-64-1 | 252–255 | 3.5 |

- Electron-Withdrawing Effects : The 5-formyl isomer exhibits stronger electron withdrawal than the 4-formyl derivative due to resonance stabilization with the pyridine nitrogen.

- Reactivity : The 5-formyl group in this compound enhances electrophilicity at C4, making it more reactive toward Grignard reagents compared to its 3-formyl counterpart.

- Solubility : Difluoromethoxy groups at position 5 reduce polarity, decreasing water solubility (0.12 mg/mL) relative to hydroxy-substituted analogs.

This structural diversity underscores the importance of regiochemistry in designing fluorinated pyridines for pharmaceutical intermediates.

Properties

IUPAC Name |

4-(difluoromethoxy)-6-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-6-1-5(13-7(9)10)4(3-12)2-11-6/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVJTHHXTYLTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Fluoro-5-Methylpyridine to 2-Fluoro-5-Pyridinecarboxylic Acid

A critical precursor step involves converting 2-fluoro-5-methylpyridine into 2-fluoro-5-pyridinecarboxylic acid, which can then be transformed into the formyl derivative.

- Oxidants: Potassium permanganate (KMnO4) or sodium permanganate (NaMnO4) are employed as oxidants.

- Base Addition: The reaction efficiency improves significantly with the addition of 1 to 1.3 equivalents of sodium hydroxide or potassium hydroxide.

- Conditions: Heating the mixture to 95°C for approximately 5 hours under stirring.

- Workup: After reaction completion, acidification to pH 2–4 precipitates the product, which is extracted and purified.

This step yields 2-fluoro-5-pyridinecarboxylic acid with high purity and yield (~80%) as a white solid (melting point 275–278°C).

Conversion to 2-Fluoro-5-Formyl Chloropyridine

- Reagents: Thionyl chloride or oxalyl chloride is used to convert the carboxylic acid to the corresponding formyl chloride.

- Solvent: Chlorinated solvents such as dichloromethane facilitate the reaction.

- Procedure: The acid is refluxed with thionyl chloride for 6 hours, followed by solvent removal and addition of an alkane solvent (e.g., n-heptane) to precipitate the product.

- Purification: Cooling and filtration yield 2-fluoro-5-formyl chloropyridine with purity over 99% and yields around 80.5%.

Introduction of the Difluoromethoxy Group at the 4-Position

The difluoromethoxy group (-OCF2H) is typically introduced via nucleophilic substitution or fluorination methods:

- Nucleophilic Substitution: Starting from a 4-chloropyridine derivative, chlorodifluoromethane or related reagents are used to substitute the chlorine with the difluoromethoxy group under controlled pH and temperature conditions.

- Fluorination: Electrochemical fluorination or use of fluorinating agents like Selectfluor can facilitate the installation of fluorine atoms and difluoromethoxy substituents with regioselective control.

- Reaction Conditions: Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) at temperatures between 60–100°C optimize yield and minimize by-products.

- Catalysts: Palladium or copper catalysts may be employed to enhance regioselectivity and reaction rates.

Final Formylation at the 5-Position

- The formyl group can be introduced by selective oxidation of methyl substituents or via formylation reactions such as the Vilsmeier–Haack reaction on the difluoromethoxy-fluoropyridine intermediate.

- Careful control of reaction temperature (≤80°C) and reagent stoichiometry is essential to avoid side reactions.

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Oxidation of 2-fluoro-5-methylpyridine | KMnO4 or NaMnO4 + NaOH/KOH, 95°C, 5 h | ~80 | High | Base addition improves conversion |

| 2 | Acyl Chlorination | Thionyl chloride, reflux, dichloromethane | ~80.5 | >99 | Cooling with n-heptane precipitates product |

| 3 | Difluoromethoxy Introduction | Chlorodifluoromethane, nucleophilic substitution, Pd/Cu catalysts | 70–80 | >95 | Solvent: acetonitrile/DMSO; temp 60–100°C |

| 4 | Formylation | Vilsmeier–Haack or selective oxidation | Variable | High | Temperature control critical |

- The presence of alkali in the oxidation step significantly enhances reaction conversion and yield.

- Controlled stirring speeds (200–400 rpm) and inert atmosphere (N2 or Ar) during acyl chlorination prevent side reactions and improve product quality.

- Regioselectivity in fluorination and difluoromethoxy group introduction is influenced by directing groups and solvent polarity, with polar aprotic solvents favoring desired substitution patterns.

- Spectroscopic techniques such as ^19F NMR, high-resolution mass spectrometry, and X-ray crystallography are essential for confirming substitution patterns and purity.

- Purification by sequential chromatography and recrystallization ensures high-purity final products suitable for research and industrial applications.

The preparation of 4-Difluoromethoxy-2-fluoro-5-formylpyridine is a multi-step process requiring precise control of reaction conditions to achieve high regioselectivity, yield, and purity. Starting from 2-fluoro-5-methylpyridine, oxidation to the carboxylic acid, conversion to the formyl chloride, and subsequent installation of the difluoromethoxy group constitute the core synthetic strategy. Optimization of oxidant/base ratios, solvent choice, temperature, and catalysts are critical for successful synthesis. These methods are supported by detailed experimental data and have been validated in recent patents and research literature.

Chemical Reactions Analysis

4-Difluoromethoxy-2-fluoro-5-formylpyridine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents or Grignard reagents.

Common Reagents and Conditions: Common reagents include fluorinating agents, oxidizing agents, and reducing agents.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.

Scientific Research Applications

4-Difluoromethoxy-2-fluoro-5-formylpyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific diseases.

Industry: It is used in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-fluoro-5-formylpyridine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Effects: The effects of the compound can vary depending on the specific target and pathway involved, and may include inhibition or activation of specific biological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-difluoromethoxy-2-fluoro-5-formylpyridine and related pyridine derivatives:

Physicochemical Properties

- Reactivity : The formyl group in this compound offers a reactive site for condensation or nucleophilic addition, distinguishing it from hydroxyl- or chloromethyl-substituted analogs (e.g., compounds in ).

- Molecular Weight : Fluorinated pyridines generally have molecular weights between 190–210 g/mol (e.g., 209.6 g/mol for the chloromethyl analog ), aligning with drug-like properties.

Biological Activity

4-Difluoromethoxy-2-fluoro-5-formylpyridine (DFMF) is a pyridine derivative characterized by its molecular formula and molecular weight of 191.11 g/mol. This compound features a unique combination of substituents, including a formyl group, difluoromethoxy group, and a fluoro group, which contribute to its biological activity and potential applications in medicinal chemistry.

The biological activity of DFMF is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may inhibit or activate these targets, influencing various cellular pathways such as:

- Signal Transduction Pathways : DFMF may modulate signaling cascades that are crucial for cellular responses.

- Metabolic Pathways : It can affect metabolic processes, potentially leading to altered cellular metabolism.

Potential Therapeutic Applications

Research indicates that DFMF has potential applications in treating various diseases due to its biological activity:

- Cancer : Preliminary studies suggest that DFMF may exhibit antitumor properties by inhibiting tumor cell proliferation.

- Neurodegenerative Diseases : The compound's ability to interact with neuroreceptors positions it as a candidate for research in diseases like Alzheimer's and Parkinson's.

- Inflammatory Disorders : DFMF may possess anti-inflammatory properties, making it relevant for conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

DFMF can be compared with other pyridine derivatives to highlight its unique properties. Below is a table summarizing key characteristics:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C7H4F3NO2 | Potential antitumor and anti-inflammatory effects |

| 4-Difluoromethoxy-5-fluoro-2-formylpyridine | C7H4F3NO2 | Antimicrobial properties |

| 4-Difluoromethoxy-2-fluoro-3-formylpyridine | C7H4F3NO2 | Neuroprotective effects |

In Vitro Studies

Recent studies have focused on the in vitro evaluation of DFMF's biological activity. For instance, a study demonstrated that DFMF inhibited the growth of specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis in cancer cells.

In Vivo Studies

In vivo studies are essential for confirming the therapeutic potential of DFMF. Animal models have shown promising results where DFMF administration led to reduced tumor sizes in xenograft models. Furthermore, neuroprotective effects were observed in models of neurodegeneration, indicating its multifaceted therapeutic potential.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of DFMF is crucial for its development as a therapeutic agent. Preliminary data indicate favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to ensure safety before clinical applications.

Q & A

Q. What role does it play in material science?

- Methodology : Fluorinated pyridines enhance thermal stability in polymers. Incorporate into metal-organic frameworks (MOFs) via coordination to transition metals (e.g., Cu²⁺) for gas storage applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.